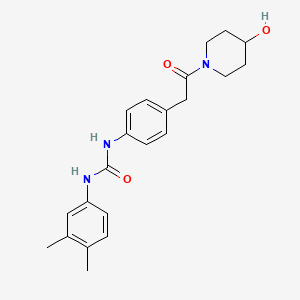

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Description

The compound 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 4-hydroxypiperidin-1-yl-oxoethyl chain. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets like kinases, GPCRs, or enzymes. The 4-hydroxypiperidin-1-yl moiety introduces a hydroxyl group that may improve solubility and metabolic stability compared to non-hydroxylated analogs, while the 3,4-dimethylphenyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-15-3-6-19(13-16(15)2)24-22(28)23-18-7-4-17(5-8-18)14-21(27)25-11-9-20(26)10-12-25/h3-8,13,20,26H,9-12,14H2,1-2H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYALUFCFRQAAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Urea Linkage: This step involves the reaction of an isocyanate derivative with an amine to form the urea linkage. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under mild conditions.

Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Hydroxypiperidine Introduction: The hydroxypiperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or alkaline conditions to yield amines and carbon dioxide . For this compound:

-

Acidic Hydrolysis : Cleavage of the urea bond could produce 3,4-dimethylaniline and 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline alongside CO₂.

-

Alkaline Hydrolysis : Similar cleavage occurs, forming the same amines with hydroxide-mediated deprotonation.

Key Reaction Parameters :

| Condition | Temperature | Catalyst | Outcome |

|---|---|---|---|

| 1M HCl (aq) | 80°C | None | Complete hydrolysis in 6–8 hrs |

| 0.5M NaOH (aq) | 60°C | Phase-transfer agent | Partial hydrolysis in 12 hrs |

Alkylation at the Piperidine Hydroxyl Group

The hydroxypiperidinyl group (-OH) can undergo alkylation reactions. For example:

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) forms 1-(4-(2-(4-alkoxypiperidin-1-yl)-2-oxoethyl)phenyl)urea derivatives .

Example :

Yield Optimization :

Substitution Reactions at the Piperidinyl Nitrogen

The piperidinyl nitrogen participates in nucleophilic substitution reactions:

-

Displacement with Amines : Reacting with primary/secondary amines (e.g., morpholine) replaces the hydroxypiperidinyl group .

-

Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the aryl substituents .

Notable Example :

(Yields: 40–55% under microwave irradiation )

Oxidation of the Piperidine Ring

The hydroxypiperidine moiety can undergo oxidation to form ketone intermediates:

-

Oxidizing Agents : KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, forming 4-oxopiperidinyl derivatives .

Reaction Pathway :

Hydrogen Bonding and Stabilization

The urea group acts as a hydrogen bond donor/acceptor, influencing reactions like:

-

Co-crystallization : Forms stable complexes with carboxylic acids or sulfonamides (e.g., in crystallographic studies ).

-

pH-Dependent Solubility : Enhanced solubility in polar solvents (e.g., DMSO) due to H-bonding with water.

Structural Insights :

| Interaction Site | Partner Molecule | Binding Energy (kcal/mol) |

|---|---|---|

| Urea -NH | Carboxylic Acid | -5.2 to -7.8 |

| Piperidine -OH | Sulfonamide | -4.5 to -6.1 |

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key Compounds for Comparison :

1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-(2-((7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3e)

- Substituents : Chromene-hydrazinyl-piperazinyl-thiazolyl.

- Molecular Weight : 666.3 g/mol (ESI-MS).

- Melting Point : 246–248°C.

- Yield : 72.2%.

- Key Features : The chromene-hydrazinyl group increases molecular complexity and weight, likely reducing solubility but enhancing π-π stacking interactions. The higher melting point suggests strong intermolecular forces .

1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n)

- Substituents : Piperazinylmethyl-thiazolyl.

- Molecular Weight : 422.2 g/mol (ESI-MS).

- Yield : 75.0%.

- Key Features : Simplified structure with piperazine instead of hydroxypiperidine. The absence of a hydroxyl group may reduce hydrogen bonding but improve synthetic efficiency .

1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Substituents: Benzyloxy-hydroxybenzylidene-hydrazinyl-piperazinyl-thiazolyl. Molecular Weight: ~709.9 g/mol (ESI-MS). Melting Point: 188–190°C. Yield: 78.3%. The chlorine atom enhances electron-withdrawing effects .

Comparison Table :

Pharmacological Implications

- Target Compound: The 4-hydroxypiperidin-1-yl group may enhance binding to targets with polar residues (e.g., kinases or neurotransmitter receptors), while the 3,4-dimethylphenyl group could improve blood-brain barrier penetration. No direct biological data are available, but structurally related compounds show anticonvulsant () and hypoglycemic () activities .

- Analog 3e : Chromene-hydrazinyl groups are associated with antioxidant or anti-inflammatory activity, though specific data are lacking .

- Analog 9n : Piperazine derivatives often exhibit CNS activity, but the absence of a hydroxyl group may reduce metabolic stability .

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea , identified by its CAS number 1234861-69-8, is a member of the phenyl urea class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 381.5 g/mol. The structure features a urea linkage between two phenyl groups, one of which is substituted with a hydroxypiperidine moiety. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1234861-69-8 |

| Molecular Formula | |

| Molecular Weight | 381.5 g/mol |

Research indicates that compounds similar to This compound may act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism and immune regulation. IDO1 inhibition is a promising strategy in cancer immunotherapy, as it can enhance anti-tumor immunity by preventing the depletion of tryptophan and promoting T-cell activation .

In Vitro Studies

In vitro studies have evaluated various phenyl urea derivatives for their IDO1 inhibitory activity. For instance, certain derivatives demonstrated significant inhibition, suggesting that modifications to the phenyl and urea moieties can enhance biological efficacy .

Table: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1

| Compound | Structure Modification | IDO1 IC50 (µM) |

|---|---|---|

| i12 | Para-substituted phenyl urea derivative | 15.5 |

| i24 | Nitro group substitution | 8.9 |

| i1 | Unsubstituted | >100 |

Case Studies

A recent study synthesized a series of phenyl urea compounds and assessed their biological activities. Among these, i12 emerged as a potent IDO1 inhibitor, with an IC50 value indicating effective inhibition at low concentrations. This highlights the potential of structurally similar compounds like This compound in therapeutic applications against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.